molecular formula C6H5Cl2NO2S B6601262 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) CAS No. 79807-38-8

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI)

Cat. No.: B6601262
CAS No.: 79807-38-8
M. Wt: 226.08 g/mol
InChI Key: NGZQHWGVYVNKKC-UHFFFAOYSA-N
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Description

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) is a chemical compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) typically involves the reaction of 4,5-dichloro-2-aminothiazole with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Thiazolecarboxylicacid,4,5-dichloro-,methylester: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-Thiazolecarboxylicacid,4,5-dichloro-,propylester: Similar structure but with a propyl ester group.

    2-Thiazolecarboxylicacid,4,5-dichloro-,butylester: Similar structure but with a butyl ester group.

Uniqueness

2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) is unique due to its specific ester group, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms on the thiazole ring also enhances its electrophilic character, making it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)5-9-3(7)4(8)12-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZQHWGVYVNKKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C(S1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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